Pipersentan contains a benzodioxole moiety linked to a pyrimidine ring, which is further substituted with a bromopyrimidine ring via an oxyethoxy linker and a methoxyethylsulfamoyl group []. Structural analysis, including spectroscopic data and potentially X-ray crystallography, would be necessary to confirm its structure and determine its spatial arrangement.
Pipersentan acts as a competitive antagonist of endothelin receptors, particularly ETA and ETB receptors []. By binding to these receptors, it prevents the endogenous ligand, endothelin-1 (ET-1), from binding and activating the receptors. This effectively inhibits ET-1's vasoconstrictive and proliferative effects, contributing to the therapeutic benefit in PAH.
The provided paper mentions that pipersentan possesses "good physicochemical characteristics" [] but does not provide specific data. These characteristics likely refer to properties like solubility, lipophilicity, and stability, which are crucial for its oral bioavailability and pharmacokinetic profile.
Pipersentan has been investigated in preclinical studies for its potential in treating pulmonary hypertension []. The paper demonstrates its efficacy in inhibiting ET-1's effects on pulmonary artery smooth muscle cell proliferation, migration, and calcium mobilization. Additionally, it shows improvement in right ventricular hypertrophy and pulmonary arterial pressure in monocrotaline- and hypoxia-induced pulmonary hypertension rat models.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2